N~1~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE
Overview
Description
N~1~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a nitro group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes under acidic or basic conditions.
Attachment of the 3-Methylbenzyl Group: This step involves the alkylation of the triazole ring with 3-methylbenzyl halides in the presence of a base such as potassium carbonate.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid.
Formation of the Benzenesulfonamide Moiety:
Industrial Production Methods
Industrial production of N1-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles such as alkyl halides.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Molecular Pathways: It may interfere with cellular signaling pathways, leading to altered cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
N~1~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-AMINO-1-BENZENESULFONAMIDE: Similar structure but with an amino group instead of a nitro group.
N~1~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-CHLORO-1-BENZENESULFONAMIDE: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N~1~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
N-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c1-12-3-2-4-13(9-12)10-20-11-17-16(18-20)19-26(24,25)15-7-5-14(6-8-15)21(22)23/h2-9,11H,10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXXLALVGMDYHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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